N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide
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Overview
Description
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide is a complex organic compound that features a benzodioxole ring, a methylsulfonyl group, and a phenylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methylsulfonyl Group: This step involves the sulfonation of the intermediate compound using reagents like methylsulfonyl chloride.
Attachment of the Phenylsulfamoyl Group: This is done through a sulfonamide formation reaction, where the phenylsulfamoyl chloride reacts with the amine group of the intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-yl)-3-(4-methoxyanilino)-1-propanone
- 4-(1,3-Benzodioxol-5-ylamino)-4-oxo-2-butenoic acid
Uniqueness
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Properties
Molecular Formula |
C22H21N3O7S2 |
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Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-[4-(phenylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C22H21N3O7S2/c1-33(27,28)25(18-9-12-20-21(13-18)32-15-31-20)14-22(26)23-16-7-10-19(11-8-16)34(29,30)24-17-5-3-2-4-6-17/h2-13,24H,14-15H2,1H3,(H,23,26) |
InChI Key |
NIQULSRIKJBCPX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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